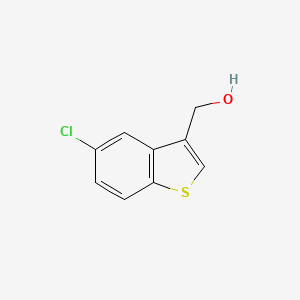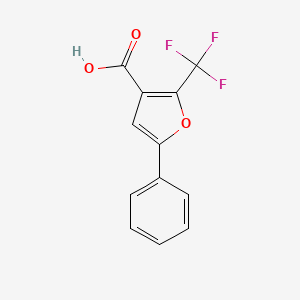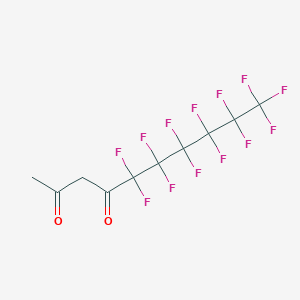
(Perfluoroheptanoyl)acetone
概要
説明
(Perfluoroheptanoyl)acetone is a fluorinated organic compound with the molecular formula C10H5F13O2 and a molecular weight of 404.12 g/mol . This compound is characterized by the presence of a perfluoroheptanoyl group attached to an acetone moiety, making it a unique and valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: (Perfluoroheptanoyl)acetone can be synthesized through multiple synthetic routes. One common method involves the reaction of methyl perfluoroheptanoate with sodium methylate in methanol and diethyl ether at 0°C for 0.5 hours. This is followed by the addition of acetone in methanol and diethyl ether at 20°C for 16 hours, resulting in the formation of this compound through a Claisen condensation reaction .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality and efficiency in production.
化学反応の分析
Types of Reactions: (Perfluoroheptanoyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perfluoroheptanoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields perfluorinated carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(Perfluoroheptanoyl)acetone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is utilized in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, is ongoing.
Industry: this compound is employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation .
作用機序
The mechanism of action of (Perfluoroheptanoyl)acetone involves its interaction with molecular targets and pathways within biological systems. The perfluorinated nature of the compound allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their structure and function. This can lead to various biochemical effects, including enzyme inhibition or activation, changes in membrane permeability, and modulation of signaling pathways .
類似化合物との比較
Perfluoro (3-methylbutan-2-one): This compound has a similar perfluorinated structure but differs in the length and branching of the carbon chain.
Perfluorohexadecanoic acid: Another perfluorinated compound, but with a longer carbon chain and different functional groups.
Uniqueness: (Perfluoroheptanoyl)acetone is unique due to its specific combination of a perfluoroheptanoyl group and an acetone moiety. This structure imparts distinct chemical and physical properties, such as high thermal stability, resistance to chemical degradation, and unique reactivity patterns. These characteristics make it valuable in various applications where other similar compounds may not be as effective .
特性
IUPAC Name |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F13O2/c1-3(24)2-4(25)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRLNPHYYNLINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F13O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382069 | |
| Record name | (Perfluoroheptanoyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82822-26-2 | |
| Record name | (Perfluoroheptanoyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


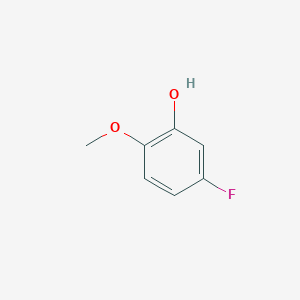

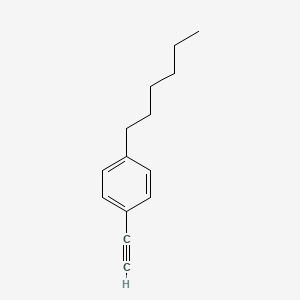
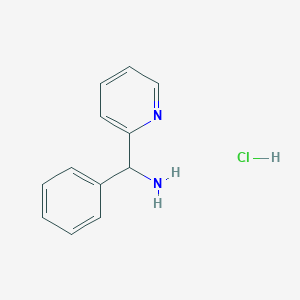
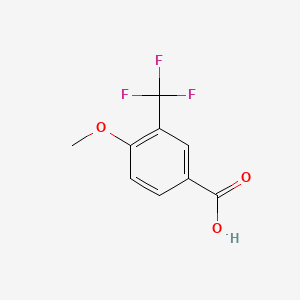
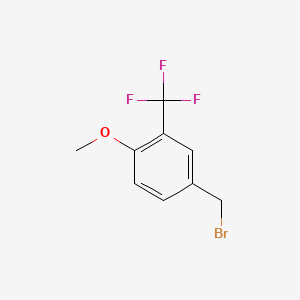
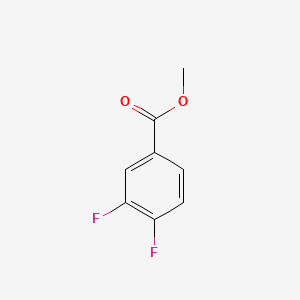
![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)
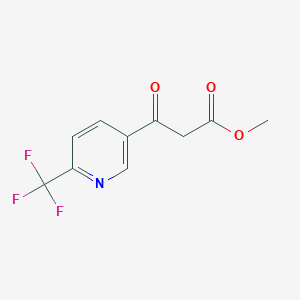
![2-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino]-1-ethanol](/img/structure/B1362276.png)
